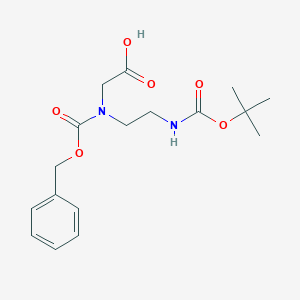

Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Vue d'ensemble

Description

Z-N-(N-beta-Boc-aminoethyl)-gly-OH, also known as Z-(Boc-aminoethyl)-L-glycine, is a biochemical used in proteomics research . It has a molecular formula of C17H24N2O6 and a molecular weight of 352.38 .

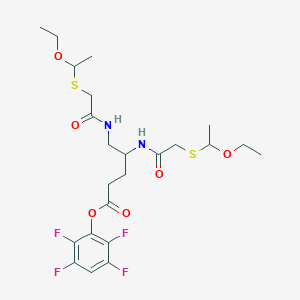

Molecular Structure Analysis

The molecular structure of Z-N-(N-beta-Boc-aminoethyl)-gly-OH is represented by the formula C17H24N2O6 . The PubChem CID for this compound is 7020788 .Applications De Recherche Scientifique

Synthesis and Characterization

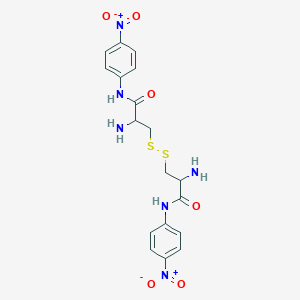

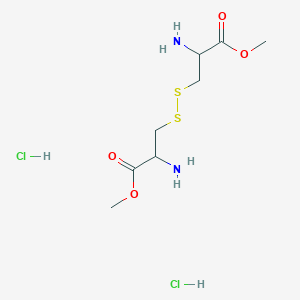

- Synthesis of N-urethane-protected amino alkyl isothiocyanates : These compounds, including those derived from Boc- and Z-protected amino acids, were synthesized and utilized in the preparation of dithioureidopeptide esters, demonstrating their utility in peptidomimetics synthesis (Sureshbabu et al., 2009).

- O-/N-acylation reactions of cellulose with N(α)-t-Butyloxycarbonyl (Boc)-amino acids : This study showed the application of Boc-amino acids, including Boc-Gly, in modifying cellulose to produce conjugates with varying degrees of substitution, illustrating the potential for creating novel materials (Devarayan et al., 2013).

Application in Peptide Synthesis

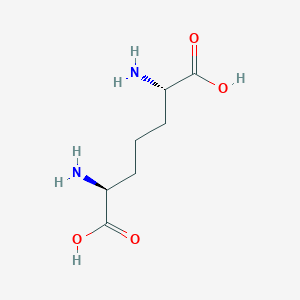

- Peptide synthesis and structure characterization : Research demonstrated the use of protected amino acids for peptide synthesis, highlighting methods to simplify and improve polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

- Peptidomimetic construction : Studies have explored the conformational properties of peptides containing dehydroamino acids, revealing insights into the design of effective peptidomimetics (Buczek et al., 2014).

Bioconjugate Development

- Polyrotaxane-amino acid conjugates : Novel conjugates with side chains of protected amino acids, such as Boc-Gly, were prepared, showcasing a method for introducing functional groups into polyrotaxanes, which could be useful in biomaterials development (Araki et al., 2009).

Surface Modification

- Amino group introduction on CNTs : A solvent-free method was presented for introducing amino groups on the surface of carbon nanotubes (CNTs) using Z-Gly-OH, which could enhance the functionalization of CNTs for various applications (Gorshkova et al., 2021).

Propriétés

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-phenylmethoxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-9-10-19(11-14(20)21)16(23)24-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHFRSUKEDBJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427287 | |

| Record name | Z-(Boc-aminoethyl)-L-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-N-(N-beta-Boc-aminoethyl)-gly-OH | |

CAS RN |

34046-07-6 | |

| Record name | Z-(Boc-aminoethyl)-L-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.